(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Description
Historical Context and Development
The development of (7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol emerged from systematic medicinal chemistry strategies that began with the discovery of fulvestrant, which itself arose from extensive modification of long-chain alkyl substitutes in the 7-alpha position of estradiol. The historical progression of selective estrogen receptor degraders represents a paradigm shift from traditional antiestrogen therapy, beginning with the recognition that pure antiestrogens without agonist effects could provide superior therapeutic outcomes compared to partial agonists like tamoxifen. Fulvestrant, approved for medical use in the United States in 2002, established the foundational framework for understanding how steroidal compounds with extended side chains could achieve complete estrogen receptor antagonism while simultaneously promoting receptor degradation.
The evolution toward fluorinated derivatives represents the next generation of this research trajectory, driven by the need to enhance pharmacological properties while maintaining potent receptor binding and degradation activities. Late stage functionalization strategies have become increasingly important in this development process, allowing researchers to rapidly generate close analogues of lead molecules through advanced carbon-hydrogen activation chemistry. The incorporation of fluorine atoms into steroid structures has been systematically explored due to fluorine's unique properties, including high electronegativity that results in strong, polarized carbon-fluorine bonds resistant to metabolism, enhanced protein interactions, and favorable modulation of physicochemical properties.
The specific thioether linkage in this compound represents a deliberate synthetic choice that distinguishes it from the sulfinyl group present in fulvestrant, potentially offering different metabolic stability and receptor binding characteristics. Historical data demonstrates that modifications to the sulfur oxidation state in estrogen receptor modulators can significantly impact both binding affinity and degradation efficiency, making the thio variant a valuable addition to the growing library of selective estrogen receptor degraders.
Chemical Classification and Nomenclature
The compound this compound belongs to the chemical class of fluorinated steroids, specifically categorized as a selective estrogen receptor degrader with unique structural modifications. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the stereochemical designations (7R,8R,9S,13S,14S,17S) indicating the precise three-dimensional arrangement of atoms around each chiral center within the steroid framework. The cyclopenta[a]phenanthrene core represents the fundamental steroid backbone common to all sex hormones, while the specific substitutions at positions 3, 7, and 17 define its distinctive pharmacological profile.
The molecular classification places this compound within the broader category of organofluorine compounds due to the presence of five fluorine atoms in the pentafluoropentyl side chain. The thioether functional group (-S-) connecting the side chain to the steroid core distinguishes this compound from related sulfinyl and sulfonyl analogues, representing a specific oxidation state that may confer unique biological properties. Chemical database entries indicate that related compounds with similar structures but different sulfur oxidation states have been assigned distinct identification numbers, with fulvestrant itself carrying the identifier 129453-61-8 in the Chemical Abstracts Service registry.
Table 1: Chemical Classification Parameters
| Parameter | Value |
|---|---|
| Chemical Class | Fluorinated Steroid |
| Subclass | Selective Estrogen Receptor Degrader |
| Molecular Framework | Cyclopenta[a]phenanthrene |
| Functional Groups | Diol, Thioether, Organofluorine |
| Stereochemistry | Seven defined chiral centers |
| Substituent Pattern | 3,17-diol with 7-alkyl chain |
The nomenclature complexity reflects the sophisticated molecular architecture required for selective receptor interaction, with each structural element contributing to the overall biological activity profile. The 13-methyl substituent maintains the natural steroid configuration, while the extended alkyl chain at position 7 provides the necessary molecular framework for receptor binding and subsequent degradation.
Structural Relationship to Fulvestrant and Cannabinoid Analogs
The structural relationship between this compound and fulvestrant represents a systematic molecular modification focused on the sulfur-containing side chain functionality. Fulvestrant contains a sulfinyl group (sulfoxide) at the corresponding position, while this compound features a thioether linkage, representing a two-electron reduction in the sulfur oxidation state. Both compounds share the identical steroid backbone with the characteristic 7-alpha substitution pattern that distinguishes selective estrogen receptor degraders from natural estrogen hormones.
Comparative molecular analysis reveals that the pentafluoropentyl terminus remains consistent between these compounds, indicating the critical importance of this fluorinated segment for biological activity. The nine-carbon alkyl chain connecting the steroid core to the fluorinated terminus maintains the same length in both molecules, suggesting that this specific spacing is optimized for receptor binding pocket accommodation. Research has demonstrated that both fulvestrant and related compounds containing multiple fluorine atoms achieve their selective estrogen receptor degrader activity through binding to estrogen receptor monomers, inhibiting receptor dimerization, and accelerating receptor degradation.
While structural similarities to cannabinoid analogs are limited due to the fundamental difference in molecular scaffolds, both compound classes represent examples of synthetic modifications designed to enhance selectivity and potency compared to naturally occurring molecules. Synthetic cannabinoid analogs and fluorinated steroid derivatives both employ strategic fluorine incorporation to improve efficacy and bioavailability, though they target entirely different biological pathways. The development strategies for both classes emphasize the creation of orally available, patentable drug candidates that offer consistent dosing and enhanced safety profiles compared to unregulated natural products.
Table 2: Structural Comparison with Related Compounds
| Compound | Sulfur Oxidation State | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| Target Compound | Thioether (S) | C₃₂H₄₇F₅O₃S | Reduced sulfur oxidation |
| Fulvestrant | Sulfinyl (S=O) | C₃₂H₄₇F₅O₃S | Standard oxidation state |
| Fulvestrant Sulfone | Sulfonyl (SO₂) | C₃₂H₄₇F₅O₄S | Fully oxidized sulfur |
The systematic exploration of sulfur oxidation states within this molecular framework demonstrates the medicinal chemistry approach to optimizing pharmacological properties while maintaining the essential structural elements required for estrogen receptor interaction.
Overview of Fluorinated Steroid Derivatives in Research
Fluorinated steroid derivatives represent a rapidly expanding area of pharmaceutical research, with applications spanning oncology, inflammation control, and metabolic disorders. The strategic incorporation of fluorine atoms into steroid molecules has become a cornerstone of modern drug discovery, driven by fluorine's unique ability to enhance metabolic stability, improve receptor selectivity, and modulate physicochemical properties without dramatically altering the overall molecular architecture. Current research indicates that fluorinated steroids have found significant entry into important pharmaceutical applications, particularly as topical agents for rheumatism and inflammatory skin diseases, as well as inhalation therapies for asthma treatment.
The development of fluorinated estrogen receptor modulators has emerged as a particularly active research area, with multiple studies demonstrating that fluorine substitution can significantly impact binding affinity, selectivity, and biological activity. Research has shown that 4-fluoroestradiol exhibits 180 ± 43% of the binding affinity of natural estradiol for estrogen receptors in rat uterine cytosol, demonstrating that strategic fluorine placement can actually enhance receptor binding compared to the natural hormone. These findings have encouraged systematic exploration of fluorinated analogues across various positions of the steroid framework, leading to the identification of compounds with superior pharmacological profiles.
Late stage functionalization approaches have revolutionized the synthesis of fluorinated steroid derivatives, enabling rapid generation of diverse analogues from advanced synthetic intermediates. This methodology has proven particularly valuable for exploring structure-activity relationships and accessing substitution patterns that would be challenging to achieve through traditional synthetic approaches. The utility of fluorine in drug discovery is reflected in the high proportion of launched pharmaceuticals and molecules currently in development that contain fluorine within their molecular structures, establishing fluorinated steroids as a validated approach for developing next-generation therapeutic agents.
Table 3: Research Applications of Fluorinated Steroid Derivatives
| Application Area | Compound Examples | Research Focus |
|---|---|---|
| Oncology | Fulvestrant analogs | Estrogen receptor degradation |
| Inflammation | Fluorinated corticosteroids | Topical and inhalation therapy |
| Imaging | ¹⁸F-labeled steroids | Positron emission tomography |
| Metabolic Disorders | Synthetic hormone analogs | Enhanced bioavailability |
Properties
IUPAC Name |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O2S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-40-19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAUHWMMAVAPFK-LSVBPWPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462159 | |
| Record name | (7alpha,17beta)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153004-31-0 | |
| Record name | (7alpha,17beta)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[α]phenanthrene-3,17-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol , referred to as Compound X for brevity in this article, is a complex steroid-like molecule with potential pharmacological applications. Its structure suggests significant biological activity due to its interaction with hormonal pathways and cellular signaling mechanisms.
- IUPAC Name : 3-(((7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid
- Molecular Formula : C21H28O4S
- CAS Number : 53212-83-2
- Molecular Weight : 376.51 g/mol
Compound X exhibits biological activity primarily through its interaction with estrogen receptors. Studies indicate that similar compounds can modulate estrogenic activity and influence various signaling pathways including:
- PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Research shows that estrogenic compounds can activate this pathway leading to neuroprotection in retinal cells .
- ERK Signaling : The compound may also influence ERK signaling pathways which are involved in cell differentiation and survival .
Estrogenic Activity
Compound X's structural features suggest it may act as an estrogen receptor modulator. Compounds with similar structures have been shown to:
- Protect retinal neurons from oxidative stress-induced damage.
- Influence the proliferation of hormone-responsive cancer cells.
Neuroprotective Effects
Research highlights the neuroprotective effects of estrogenic compounds in models of retinal degeneration. For instance:
- In vitro Studies : Low doses of estrogen analogs have been shown to protect against hydrogen peroxide-induced neuronal death by activating the PI3K pathway .
- In vivo Studies : Systemic administration of estrogen analogs demonstrated protective effects against ischemia in animal models .
Case Studies
- Retinal Neuroprotection :
- Hormonal Modulation in Cancer :
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 376.51 g/mol |
| CAS Number | 53212-83-2 |
| Estrogen Receptor Affinity | Moderate (specific studies needed) |
| Neuroprotective Efficacy | High (in vitro and in vivo studies) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The target compound differs from similar cyclopenta[a]phenanthrene derivatives in its substituents and functional groups (Table 1).
Table 1: Structural Comparison of Cyclopenta[a]phenanthrene Derivatives
Key Observations:
- The fluorinated thioether chain in the target compound is unique, contributing to its high molecular weight (606.80 vs. 296.41–384.50 g/mol in analogs) .
- Ethynyl or allyl groups at position 17 (e.g., in ) are common in steroid analogs to enhance oral bioavailability.
- The dione derivative in lacks hydroxyl groups, favoring ketone-based interactions.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Ethynyl-substituted analogs (e.g., ) have moderate solubility due to polar hydroxyl groups balancing the ethynyl moiety.
Table 3: NMR Data Comparison
Key Observations:
Preparation Methods
Reaction Overview
This method involves four stages:
-
Thioether formation between estr-4-en-3-one, 17-acetoxy-7-(9-bromononyl) (Formula II) and 4,4,5,5,5-pentafluoro-1-pentanethiol (III) in acetonitrile with NaOH.
-
Acetylation using LiBr/CuBr₂ in acetic anhydride to yield Formula V.
-
Saponification with NaOH in dimethylacetamide to produce Formula VI.
-
Oxidation with H₂O₂ in acetic acid/ethyl acetate to furnish Fulvestrant.
Critical Process Parameters
-
Step 1 : Reaction at 25–30°C for 3 hours achieves 96.1% yield of Formula IV (98.75% purity).
-
Step 2 : Lithium bromide and copper(II) bromide mediate acetylation, yielding Formula V in 97.7% yield (98.2% purity).
-
Step 3 : Hydrolysis with 48% NaOH at 25–30°C produces Formula VI in 96.5% yield (95.5% purity).
-
Step 4 : Controlled oxidation at 20–30°C with 30% H₂O₂ achieves 77.7% yield after recrystallization.
Purification Strategies
-
Ethyl acetate extraction and vacuum distillation remove solvents efficiently.
-
Recrystallization from ethyl acetate/n-heptane enhances purity to >98%.
Method B: Streamlined Nucleophilic Substitution (CN114685593A)
Simplified Reaction Pathway
This approach reduces steps by utilizing novel intermediates:
Operational Advantages
Solvent and Cost Efficiency
Comparative Analysis of Methodologies
Intermediate Characterization and Role
Formula IV (Estr-4-en-3-one, 17-acetoxy-7-thioether)
Formula II (Novel Thiourea Adduct)
Industrial-Scale Optimization Challenges
-
Impurity Control : Method A’s oxidation step risks over-oxidation to sulfone derivatives, necessitating precise H₂O₂ stoichiometry.
-
Solvent Recovery : Method B’s use of isopropanol enables >90% solvent recycling via distillation.
-
Temperature Sensitivity : Saponification in Method A requires strict 25–30°C control to prevent diacetate hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
